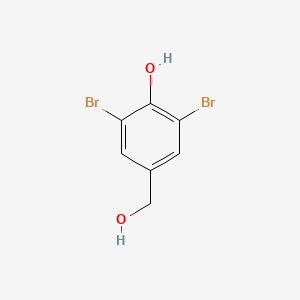

2,6-Dibromo-4-(hydroxymethyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-4-(hydroxymethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,10-11H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJKSRWAJLJIOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60547148 | |

| Record name | 2,6-Dibromo-4-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2316-62-3 | |

| Record name | 2,6-Dibromo-4-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Significance of Halogenated Phenolic Compounds

Halogenated phenolic compounds, a class of molecules characterized by a phenol (B47542) ring substituted with one or more halogen atoms, have a rich history in chemical science. Initially discovered in the 19th century through the extraction of phenol from coal tar, their utility expanded with the development of industrial halogenation processes. google.comwikipedia.org These compounds have been widely used as fungicides, flame retardants, and intermediates in the synthesis of more complex molecules. google.comresearchgate.netnih.gov

The presence of halogens, such as bromine and chlorine, in a phenolic structure significantly alters its chemical and biological properties. researchgate.net This has led to their investigation for a range of applications, from pharmaceuticals to materials science. wikipedia.orgresearchgate.net Brominated phenols, in particular, are of interest due to their prevalence in marine organisms, which produce them as a form of chemical defense. researchgate.netresearchgate.net The study of these natural products has inspired the synthesis of novel brominated phenolic compounds with potential biological activities. researchgate.net

Structural Classification Within Phenolic Benzyl Alcohols and Brominated Phenols

2,6-Dibromo-4-(hydroxymethyl)phenol can be classified based on its key structural features: a phenolic hydroxyl group, a benzyl (B1604629) alcohol moiety, and bromine substituents.

Phenolic Benzyl Alcohols: This compound is a derivative of benzyl alcohol, which consists of a hydroxyl group attached to a methyl group that is, in turn, bonded to an aromatic ring. byjus.com Specifically, it falls under the category of phenolic benzyl alcohols, where the aromatic ring is also substituted with a hydroxyl group, making it a phenol (B47542). The hydroxyl group of the benzyl alcohol is attached to a sp3-hybridized carbon atom next to the aromatic ring. ncert.nic.in

Brominated Phenols: The presence of two bromine atoms on the phenol ring places this compound within the class of brominated phenols. nih.gov The positions of the bromine atoms are ortho to the phenolic hydroxyl group, which influences the molecule's reactivity and properties. The nomenclature "2,6-dibromo" specifies this arrangement on the benzene (B151609) ring. nih.gov

The combination of these structural elements results in a molecule with distinct characteristics, differentiating it from simpler phenols or benzyl alcohols.

Current Research Landscape and Emerging Academic Interests

Current research on 2,6-Dibromo-4-(hydroxymethyl)phenol and related compounds is active and diverse. One area of focus is its synthesis. Researchers are exploring efficient and selective methods for the bromination of phenols and the introduction of the hydroxymethyl group. nih.govrsc.orgprepchem.com

Another significant area of investigation is the biological activity of brominated phenols. Studies have shown that these compounds can exhibit a range of effects, and there is ongoing research into their potential applications. researchgate.netnih.gov The environmental occurrence and transformation of brominated phenols are also of considerable interest, as these compounds can be formed in the environment through natural processes and from the breakdown of other chemicals. researchgate.netnih.gov

Emerging interests include the use of brominated phenols as building blocks in the synthesis of more complex molecules with specific functionalities. The unique combination of reactive sites on this compound makes it a versatile starting material for creating novel compounds.

Interdisciplinary Relevance of 2,6 Dibromo 4 Hydroxymethyl Phenol Research

Direct Bromination Approaches

Direct bromination of phenolic precursors is a common strategy to introduce bromine atoms onto the aromatic ring. The hydroxyl group is a strongly activating ortho-, para-director, making the positions ortho to it highly susceptible to electrophilic substitution.

Regioselective Bromination of Phenolic Precursors

The synthesis of this compound often begins with the regioselective bromination of a suitable phenolic precursor, such as p-cresol (B1678582) (4-methylphenol). The methyl group at the para position directs the incoming bromine atoms to the ortho positions (2 and 6) relative to the hydroxyl group.

The direct bromination of p-cresol can be achieved using molecular bromine in a suitable solvent. quora.comorgsyn.org The reaction conditions, including temperature and solvent, are crucial for achieving high selectivity and yield. For instance, the bromination of p-cresol in chloroform (B151607) has been reported as a method to produce o-bromo-p-cresol. orgsyn.org To achieve dibromination, the stoichiometry of the brominating agent is adjusted.

Several brominating agents and systems have been developed to improve regioselectivity and yield. For example, a combination of N-benzyl-N,N-dimethylanilinium peroxodisulfate and potassium bromide in a non-aqueous solution has been shown to be effective for the para-selective bromination of some phenols, but it can also be adapted for ortho-bromination under specific conditions. shd.org.rs Another approach involves the use of a Lewis acid catalyst, such as methane (B114726) sulfonic acid, to facilitate the bromination of 4-methylphenol in the absence of light at a controlled temperature range of 20°C to 40°C. quickcompany.in

It is important to control the reaction conditions to avoid the formation of undesired isomers and over-bromination, which can lead to products like 2,4,6-tribromophenol. quora.com Low temperatures, typically between -10°C and 10°C, are often employed to enhance selectivity during the bromination of p-cresol. quickcompany.ingoogle.com

Catalytic Systems for Controlled Bromination

Catalytic systems play a significant role in achieving controlled and selective bromination of phenols. These systems can enhance the reaction rate and improve the regioselectivity, often under milder conditions than non-catalytic methods.

General base catalysis has been observed in the bromination of phenols in aqueous solutions, where carboxylate anions can facilitate the deprotonation of the phenolic hydroxyl group, thereby increasing its nucleophilicity towards electrophilic attack by bromine. cdnsciencepub.comresearchgate.net This understanding of the reaction mechanism allows for the optimization of reaction conditions to favor the desired brominated product.

Zeolites are another class of catalysts that have been shown to induce high para-selectivity in the electrophilic bromination of substrates like toluene. nih.gov While the primary application mentioned is for para-selectivity, the shape-selective nature of zeolites can potentially be harnessed to control the ortho-dibromination of p-substituted phenols by selecting an appropriate zeolite framework and reaction conditions.

The use of a Lewis acid like FeBr3 is traditionally associated with the bromination of less activated aromatic rings, but it can also be used in the bromination of phenols to influence the product distribution. quora.com However, for highly activated rings like phenols, a catalyst is not always necessary for the reaction to proceed. quora.com In some cases, the presence of a strong acid like 100% H₂SO₄ can be used to form an oxonium salt with p-cresol, which was investigated to see if it would alter the directing influence of the hydroxyl group, though sulfonation was an observed side reaction. caltech.educaltech.edu

Introduction of the Hydroxymethyl Moiety

Once the 2,6-dibromophenol (B46663) scaffold is in place, the next crucial step is the introduction of the hydroxymethyl group at the para position. This can be accomplished through several synthetic strategies.

Formaldehyde-Based Reactions for Hydroxymethylation

Direct hydroxymethylation of a 2,6-dibromophenol precursor can be achieved using formaldehyde (B43269) or its equivalents. This reaction, a type of electrophilic aromatic substitution, introduces a -CH₂OH group onto the ring.

A general method for the hydroxymethylation of phenols involves reacting the phenol (B47542) with formaldehyde in the presence of a base, such as sodium hydroxide. prepchem.com For instance, 2,6-dimethoxyphenol (B48157) has been hydroxymethylated at the para position using formalin (an aqueous solution of formaldehyde) and sodium hydroxide. prepchem.com A similar approach can be envisioned for 2,6-dibromophenol, where the electron-withdrawing nature of the bromine atoms might necessitate specific reaction conditions to achieve hydroxymethylation at the para position.

The in-situ generation of formaldehyde is another strategy that can be employed. A reported method involves the reaction of dimethylsulfoxide (DMSO) with bromine and cesium carbonate to produce formaldehyde, which can then react with a suitable nucleophile. nih.govresearchgate.net This method offers a way to control the concentration of formaldehyde and could be adapted for the hydroxymethylation of 2,6-dibromophenol.

Reduction of Carboxylic Acid or Aldehyde Derivatives

An alternative and often more controlled method for introducing the hydroxymethyl group is through the reduction of a corresponding carboxylic acid or aldehyde derivative. This two-step approach involves first introducing a carboxyl or formyl group at the para position, followed by its reduction.

For example, a synthetic route could involve the preparation of 2,6-dibromo-4-hydroxybenzoic acid. This intermediate can then be reduced to this compound. The synthesis of related hydroxybenzoic acids, such as 2,6-dihydroxybenzoic acid, has been achieved through enzymatic carboxylation, which could be a potential green route for the initial carboxylation step. mdpi.com The subsequent reduction of the carboxylic acid to the alcohol can be achieved using standard reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Similarly, the synthesis could proceed through a 2,6-dibromo-4-formylphenol intermediate. The formyl group can be introduced via various formylation reactions, and its subsequent reduction to the hydroxymethyl group is a straightforward transformation.

Multi-Step Conversions from Related Functional Groups (e.g., Nitro Reduction to Amino followed by derivatization)

A more complex, multi-step synthetic pathway can also be employed, starting from a readily available precursor like p-nitrophenol. This route involves a series of functional group transformations to arrive at the target molecule.

A key intermediate in this approach is 2,6-dibromo-4-nitrophenol (B181593), which can be synthesized by the direct bromination of p-nitrophenol in glacial acetic acid. orgsyn.org The nitro group can then be reduced to an amino group to form 2,6-dibromo-4-aminophenol. This reduction is commonly carried out using reagents like tin and hydrochloric acid. orgsyn.org

The resulting 2,6-dibromo-4-aminophenol can then be converted to the desired this compound. This transformation can be achieved through a diazotization reaction of the amino group, followed by a Sandmeyer-type reaction or other derivatization methods to introduce the hydroxymethyl group. For instance, the diazonium salt can be reacted with a suitable reagent to install a group that can be subsequently converted to a hydroxymethyl group.

This multi-step approach offers flexibility as it allows for the introduction of various functional groups through the versatile diazonium salt intermediate.

Advanced Synthetic Protocols and Process Optimization

The synthesis of this compound has evolved beyond traditional batch methods, with a growing emphasis on advanced protocols that offer enhanced efficiency, safety, and sustainability. Process optimization has centered on the adoption of modern technologies such as microwave-assisted synthesis and continuous flow chemistry, which address many of the limitations associated with conventional approaches. These advanced methodologies provide superior control over reaction parameters, leading to higher yields, improved purity, and a reduction in reaction times and waste generation.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of producing this compound, this technique offers a significant improvement over conventional heating methods. The principle lies in the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This efficiency can dramatically shorten reaction times, often from hours to mere minutes, and can also lead to cleaner reactions with fewer byproducts.

While a specific, documented microwave-assisted synthesis for this compound is not extensively reported in peer-reviewed literature, the principles can be applied based on similar bromination reactions of phenols. For instance, the ortho-bromination of various phenolic compounds has been successfully achieved using microwave irradiation, demonstrating the feasibility of this technology. Such methods often result in excellent yields and high selectivity. The rapid heating can also minimize the degradation of sensitive functional groups, such as the hydroxymethyl group in the target compound.

A hypothetical comparison between conventional and microwave-assisted synthesis for the bromination of a phenol is presented below to illustrate the potential advantages.

Table 1: Comparison of Conventional vs. Microwave-Assisted Phenol Bromination

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | 4-8 hours | 10-20 minutes |

| Temperature | 80-100 °C | 120 °C |

| Solvent | Acetic Acid | Methanol or DMF |

| Yield | 75-85% | >90% |

| Byproducts | Moderate | Minimal |

Flow Chemistry Applications

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced safety, scalability, and process control. For the synthesis of this compound, flow chemistry can be particularly advantageous due to the hazardous nature of elemental bromine. In a flow setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction time, temperature, and stoichiometry.

A significant advantage of flow chemistry in this context is the ability to generate hazardous reagents like bromine in situ and consume them immediately. For example, an oxidant such as sodium hypochlorite (B82951) (NaOCl) can be reacted with hydrobromic acid (HBr) in one part of the flow system to generate bromine, which is then immediately mixed with the 4-hydroxymethylphenol substrate in a subsequent reactor zone. This "just-in-time" generation minimizes the risks associated with handling and storing large quantities of bromine. mdpi.comvapourtec.com This approach has been successfully demonstrated for the polybromination of aromatic substrates with high yields. mdpi.com

The superior heat and mass transfer in microreactors used in flow chemistry also allows for better temperature control, preventing runaway reactions and improving product selectivity.

Table 2: Comparison of Batch vs. Flow Chemistry for Aromatic Bromination

| Feature | Batch Processing | Flow Chemistry |

|---|---|---|

| Safety | High risk due to storage of bulk bromine | Enhanced safety via in situ generation |

| Scalability | Challenging, requires reactor redesign | Easily scalable by running longer or in parallel |

| Heat Transfer | Limited, potential for hot spots | Excellent, precise temperature control |

| Reaction Time | Hours | Minutes |

| Yield | Variable | Consistently high (e.g., 78-99%) mdpi.com |

Green Chemistry Principles in the Synthesis of this compound

A prominent green strategy for the bromination of phenols involves the use of a hydrogen peroxide/hydrobromic acid (H₂O₂/HBr) system. researchgate.netnih.gov This method generates the active brominating species in situ, avoiding the direct use of hazardous elemental bromine. The primary byproduct of this reaction is water, making it an environmentally benign process. scribd.com Research on the bromination of various para-substituted phenols using the H₂O₂-HBr system has demonstrated its efficiency, often proceeding at ambient temperatures and in aqueous media, further enhancing its green credentials. researchgate.net

Another green approach involves the use of bromide-bromate salts in an aqueous acidic medium. This has been effectively used for the synthesis of related compounds like 2,6-dibromo-4-nitroaniline, yielding a high-purity product through simple filtration and allowing for the recycling of the aqueous filtrate. This method eliminates the need for organic solvents, a significant step towards a more sustainable synthesis.

The principles of green chemistry are summarized in the following table, comparing traditional methods with greener alternatives for the synthesis of brominated phenols.

Table 3: Green Chemistry Approaches to Phenol Bromination

| Green Chemistry Principle | Traditional Method (e.g., Br₂ in CCl₄) | Greener Alternative (e.g., H₂O₂/HBr in Water) |

|---|---|---|

| Prevention | Generates significant waste | Water is the main byproduct, minimizing waste scribd.com |

| Atom Economy | Lower, due to byproducts | Higher, more atoms from reagents in final product |

| Less Hazardous Synthesis | Uses toxic and corrosive Br₂ | Generates brominating agent in situ researchgate.netnih.gov |

| Safer Solvents | Uses hazardous organic solvents (e.g., CCl₄) | Uses water as a benign solvent researchgate.net |

| Energy Efficiency | Often requires heating for extended periods | Can proceed at ambient temperature researchgate.net |

| Catalysis | May require stoichiometric reagents | Can be catalytic in nature |

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, independent of its environment. These methods solve approximations of the Schrödinger equation to provide detailed information about electronic structure, energy, and reactivity.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. mdpi.com For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G+(d,p), are used to optimize the molecular geometry and predict its electronic properties. mdpi.comnih.gov

Key insights from DFT include the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface reveals regions susceptible to electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the hydroxyl and hydroxymethyl groups represent electron-rich, nucleophilic sites, while the regions around the hydrogen atoms are more electron-poor and electrophilic.

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.23 eV |

| HOMO-LUMO Gap | 5.62 eV |

| Dipole Moment | 2.41 D |

| Ionization Potential | 6.85 eV |

While DFT is a powerful workhorse, ab initio methods provide a pathway to higher accuracy, albeit at a greater computational expense. These methods, which include Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on the wavefunction and systematically improvable. They are often employed to benchmark the results obtained from DFT calculations for specific reactions or properties. nih.gov

For this compound, high-level ab initio calculations could be used to obtain highly accurate bond dissociation energies, particularly for the phenolic O-H bond, which is critical for understanding its antioxidant potential. nih.gov Similarly, these methods can yield precise predictions of spectroscopic features that can be used to validate and interpret experimental data. However, due to their steep computational scaling, their application is typically limited to the molecule itself or its interactions with a small number of other molecules, rather than large-scale simulations.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with the environment, such as a solvent. nih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion.

For this compound, a key area of investigation is the conformational landscape defined by the rotation of the hydroxymethyl (-CH₂OH) group and the phenolic hydroxyl (-OH) group. MD simulations can reveal the preferred orientations of these groups and the energy barriers between different conformations. When simulated in a solvent like water, MD can illustrate how hydrogen bonding between the solute and solvent molecules influences its structure and orientation at interfaces. acs.orgrsc.org Analysis of radial distribution functions from these simulations can provide a detailed picture of the solvation shell structure, showing the average distance and coordination number of water molecules around the functional groups of the phenol. nih.gov

| Parameter | Value/Setting |

|---|---|

| Force Field | CHARMM36 / GROMOS54a7 |

| Solvent Model | TIP3P Explicit Water |

| System Size | ~5000 atoms (1 solute, ~1600 water molecules) |

| Temperature | 300 K (controlled by thermostat) |

| Pressure | 1 atm (controlled by barostat) |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental results and the confirmation of molecular structures. DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies from infrared (IR) spectroscopy. nih.govacs.org

The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for calculating NMR shielding tensors, which are then converted into chemical shifts. nih.govacs.org By calculating the ¹H and ¹³C NMR spectra for this compound, one can assign specific peaks to each unique nucleus in the molecule. Similarly, performing a frequency calculation after geometry optimization yields the harmonic vibrational frequencies. These correspond to specific bond stretches, bends, and torsions, which can be matched to peaks in an experimental IR spectrum.

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Phenolic H | 5.89 | C1-OH | 148.5 |

| Aromatic H (at C3/C5) | 7.35 | C2/C6-Br | 112.1 |

| CH₂ H | 4.58 | C3/C5 | 131.7 |

| CH₂OH | 5.15 | C4-CH₂OH | 134.2 |

| - | - | CH₂OH | 64.3 |

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H Stretch (Phenolic) | 3550 |

| O-H Stretch (Hydroxymethyl) | 3610 |

| Aromatic C-H Stretch | 3080 |

| Aromatic C=C Stretch | 1580, 1450 |

| C-O Stretch (Phenolic) | 1230 |

| C-Br Stretch | 650 |

Mechanistic Pathway Elucidation through Computational Transition State Search

Understanding how a molecule participates in a chemical reaction is a central goal of chemistry. Computational methods allow for the detailed exploration of reaction mechanisms by identifying and characterizing the transition state (TS)—the highest energy point along a reaction coordinate. acs.orgnih.gov

For this compound, a potential reaction of interest is its role as an antioxidant, proceeding via hydrogen atom transfer (HAT) from the phenolic hydroxyl group. explorationpub.com A computational transition state search would begin by defining the reactants (the phenol and a radical species) and the products. Algorithms are then used to locate the saddle point on the potential energy surface that corresponds to the TS. Once the TS is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. nih.govsmu.edu An IRC analysis confirms that the identified TS correctly connects the reactants and products, providing a detailed view of the bond-breaking and bond-forming processes. The calculated activation energy (the energy difference between the reactants and the TS) is a key determinant of the reaction rate.

| Reaction Step | Computational Method | Activation Energy (kcal/mol) |

|---|---|---|

| Phenolic H-abstraction | DFT (B3LYP/6-311+G(d,p)) | 8.2 |

Solvent Effects and Implicit/Explicit Solvation Models in Computational Studies

Most chemical reactions occur in solution, where the solvent can significantly influence molecular properties and reactivity. numberanalytics.com Computational chemistry accounts for these influences using solvation models, which can be broadly categorized as implicit or explicit. wikipedia.org

Explicit solvation models treat individual solvent molecules as part of the simulation, offering the most detailed and physically realistic picture. tum.de This approach is necessary for studying specific solute-solvent interactions like hydrogen bonding but is computationally very demanding.

Implicit solvation models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. numberanalytics.com This approach significantly reduces the number of atoms in the calculation, making it highly efficient. acs.org Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). wikipedia.orgnumberanalytics.com For studies on this compound, an implicit model would be suitable for calculating properties like solvated geometry and reaction energetics, providing a good approximation of bulk solvent effects without the high cost of an explicit simulation. The choice between models depends on whether the specific, local interactions with solvent molecules are expected to be critical for the property being investigated. acs.org

Chemical Reactivity and Derivatization Chemistry of 2,6 Dibromo 4 Hydroxymethyl Phenol

Reactions at the Hydroxymethyl Group

The primary alcohol functionality of the hydroxymethyl group (-CH₂OH) is a versatile site for various chemical modifications, including oxidation, esterification, etherification, and nucleophilic substitution.

The benzylic alcohol of 2,6-dibromo-4-(hydroxymethyl)phenol can be selectively oxidized to the corresponding aldehyde, 3,5-dibromo-4-hydroxybenzaldehyde. lookchem.com This transformation is a key step in the synthesis of various derivatives. Reagents commonly employed for the oxidation of benzylic alcohols are effective here. For instance, 2,3-dicyano-5,6-dichloro-p-benzoquinone (DDQ) is a known oxidizing agent capable of this conversion. lookchem.com

While direct experimental documentation for the further oxidation to 3,5-dibromo-4-hydroxybenzoic acid is not prevalent in the searched literature, it represents a standard subsequent oxidation step for an aromatic aldehyde. Stronger oxidizing agents would be required for this conversion from the aldehyde or a one-pot oxidation from the alcohol. A related process for producing 4-hydroxy-3,5-dibromobenzaldehyde starts from p-cresol (B1678582), involving bromination followed by side-chain oxidation. google.com

| Product | Reagents/Conditions | Reaction Type |

|---|---|---|

| 3,5-Dibromo-4-hydroxybenzaldehyde | e.g., 2,3-Dicyano-5,6-dichloro-p-benzoquinone (DDQ) | Oxidation |

The hydroxymethyl group can readily undergo esterification to form the corresponding esters. While direct examples for this compound are not detailed, analogous reactions on similar hydroxymethyl phenol (B47542) compounds provide established methodologies. These include esterification in an organic solvent, potentially in the presence of an acid catalyst, or the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) with a carboxylic acid. google.com Another approach involves first converting the alcohol to its metal salt before reacting it with an acyl halide. google.com

Etherification of the hydroxymethyl group is also a feasible transformation. This typically involves converting the alcohol to its alkoxide form with a strong base, followed by reaction with an alkyl halide (Williamson ether synthesis). A related reaction has been documented where a similar bromophenol derivative was converted to an ethoxymethyl ether, demonstrating the reactivity of the benzylic alcohol position. mdpi.com

| Reaction Type | General Reagents | Product Class |

|---|---|---|

| Esterification | Carboxylic acid + Acid catalyst or Coupling agent (e.g., DCC) | Benzylic Ester |

| Etherification | Base + Alkyl halide | Benzylic Ether |

The hydroxyl of the hydroxymethyl group is a poor leaving group for nucleophilic substitution. Therefore, it must first be converted into a more reactive functional group. A common strategy is its conversion to the corresponding benzylic halide. Treatment of this compound with a brominating agent, such as phosphorus tribromide or hydrobromic acid, yields 2,6-dibromo-4-(bromomethyl)phenol. lookchem.comnih.gov

This brominated intermediate is a versatile substrate for various SN2 reactions. The benzylic bromide is an excellent leaving group, allowing for the introduction of a wide range of nucleophiles (e.g., cyanides, amines, thiols, alkoxides) to create a diverse library of derivatives.

| Product | Reagents/Conditions | Reaction Type |

|---|---|---|

| 2,6-Dibromo-4-(bromomethyl)phenol | e.g., HBr or PBr₃ | Halogenation (Substitution) |

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated to form a phenolate (B1203915) anion, which is a potent nucleophile. This functionality is central to alkylation and acylation reactions at the phenolic oxygen.

The phenolic hydroxyl can be readily converted into an ether or an ester through alkylation or acylation, respectively. These reactions often serve to protect the phenolic group during subsequent synthetic steps. Alkylation is typically achieved by first generating the phenolate with a base (e.g., potassium carbonate, sodium hydroxide) and then treating it with an alkylating agent, such as an alkyl halide. A standard example is the benzylation of a phenolic hydroxyl group using benzyl (B1604629) chloride in the presence of anhydrous potassium carbonate. google.com

Acylation follows a similar pathway, where the phenolate reacts with an acylating agent like an acyl chloride or an acid anhydride (B1165640). For example, reaction with acetic anhydride in the presence of a base would yield the corresponding acetate (B1210297) ester.

The acidity of the phenolic proton in this compound is significantly enhanced by the strong electron-withdrawing inductive effects of the two ortho-bromine substituents. The predicted pKa of the compound is approximately 6.69 lookchem.com, which is comparable to the experimentally determined pKa of 6.67 for the parent 2,6-dibromophenol (B46663). nih.gov This increased acidity, relative to phenol (pKa ≈ 10), allows for facile deprotonation by moderately strong bases.

Reaction with alkali metal hydroxides (like NaOH or KOH) or carbonates (like K₂CO₃) in a suitable solvent quantitatively generates the corresponding sodium or potassium phenolate salt. The formation of this nucleophilic phenolate is the crucial first step for the alkylation and acylation reactions described previously.

| Reaction | Reagents | Product |

|---|---|---|

| Phenolate Formation | NaOH, KOH, or K₂CO₃ | Sodium or Potassium Phenolate |

| O-Alkylation | 1. Base 2. Alkyl Halide (e.g., Benzyl Chloride) | Phenolic Ether |

| O-Acylation | 1. Base 2. Acyl Halide or Anhydride (e.g., Acetic Anhydride) | Phenolic Ester |

Cyclization and Rearrangement Pathways

The presence of the hydroxymethyl group at the para position and the phenolic hydroxyl group opens up possibilities for intramolecular cyclization reactions, although these are not widely reported for this specific compound. Under certain conditions, such as treatment with a strong acid or a dehydrating agent, an intramolecular etherification could potentially occur, though this would lead to a highly strained system.

Rearrangement reactions are not commonly observed for this type of substituted phenol under standard conditions. The robust aromatic system and the stable substituent pattern make rearrangements energetically unfavorable.

Investigation of Biological System Interactions and Potential Bioactivities of 2,6 Dibromo 4 Hydroxymethyl Phenol and Its Analogs

Structure-Activity Relationship (SAR) Studies for Brominated Phenolic Compounds

The biological activity of brominated phenols is intrinsically linked to their chemical structure. The number and position of bromine atoms on the phenolic ring are critical determinants of their physical, chemical, and biological properties. mdpi.com

Key structural features influencing bioactivity include:

Degree of Bromination: The extent of bromine substitution on the phenol (B47542) ring affects attributes such as solubility and reactivity, which in turn modulates biological activity. mdpi.com

Position of Bromine Atoms: Different isomeric forms, resulting from bromine substitution at various positions, exhibit variability in their biological effects. mdpi.com

Presence of Other Functional Groups: The incorporation of other moieties, such as hydroxyl or amino groups, can significantly alter the compound's bioactivity. For instance, a second hydroxyl or an amino group in the ortho or para position can enhance antiradical and antioxidant activities due to their strong electron-donating effect and the formation of stable quinone-like products. nih.gov

Lipophilicity: The addition of bromine atoms increases the lipophilicity of phenolic compounds, which can lead to improved antimicrobial, anticholinergic, antidiabetic, antiviral, and antioxidant activities compared to their non-brominated counterparts. mdpi.com

Studies on various phenolic compounds have demonstrated that halogenation is a proficient strategy to enhance biological activity. For example, the bromination of thymol (B1683141) to produce 4-bromothymol results in a compound with significantly stronger antimicrobial activity. nih.gov Similarly, the presence of a lactam fragment in brominated polyphenols has been investigated for its influence on antimicrobial properties. researchgate.net

Table 1: Structure-Activity Relationship (SAR) Insights for Brominated Phenols

| Structural Feature | Influence on Bioactivity | Example Compound(s) |

| Number of Bromine Atoms | Affects solubility, reactivity, and overall biological effect. mdpi.com | 2,4-Dibromophenol, 2,4,6-Tribromophenol nih.gov |

| Position of Bromine Atoms | Leads to different isomers with varying biological activities. mdpi.com | 2,6-Dibromophenol (B46663) vs. 2,4-Dibromophenol |

| Hydroxymethyl Group | The hydroxymethyl group in 2,6-dibromo-4-(hydroxymethyl)phenol can participate in hydrogen bonding and other non-covalent interactions, influencing its binding to molecular targets. | This compound nih.gov |

| Additional Hydroxyl/Amino Groups | A second hydroxyl or amino group, particularly in the ortho or para position, can enhance antioxidant and antiradical properties. nih.gov | Catechol and its derivatives |

| Lactam Moiety | The presence of a lactam fragment can influence the antimicrobial activity of brominated polyphenols. researchgate.net | 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one researchgate.net |

In Vitro Studies on Specific Enzyme Inhibition or Receptor Binding (General Mechanisms)

In vitro studies provide a foundational understanding of how brominated phenols interact with specific molecular targets like enzymes and receptors. These studies often reveal the mechanisms by which these compounds exert their biological effects.

Bromophenols have been shown to exhibit a range of inhibitory activities against various enzymes. For instance, 2,6-dibromophenol has been identified as a weak inhibitor of voltage-gated Ca2+ channels. medchemexpress.com However, it did not show a significant effect on the potassium-induced elevation of intracellular calcium in PC12 cells. medchemexpress.com

The search for novel enzyme inhibitors from natural sources, including marine organisms which are rich in brominated compounds, is a significant area of research. nih.gov Computational approaches are increasingly being used to predict and understand the binding modes of these natural products to their enzyme targets. nih.gov

Kinetic studies are crucial for elucidating the nature of enzyme inhibition. For example, studies on other phenolic derivatives have explored their inhibitory potential against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1), which are relevant to neurodegenerative diseases. mdpi.com

Table 2: Examples of In Vitro Bioactivities of Brominated Phenols and Analogs

| Compound/Analog | Target | Observed Effect |

| 2,6-Dibromophenol | Voltage-gated Ca2+ channels | Weak inhibition. medchemexpress.com |

| 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one | Staphylococcus epidermidis | Antibacterial activity with a minimum inhibitory concentration of 16 µg/ml. researchgate.net |

| 2,4,6-Tribromophenol | Mammalian cells in vitro | Induced chromosomal aberrations. europa.eu |

Mechanistic Research into Cellular Pathways Influenced by Halogenated Phenols

Research into the cellular mechanisms of halogenated phenols aims to understand how these compounds influence cellular signaling pathways and processes. This level of investigation moves beyond simple enzyme inhibition to the broader effects on cellular function.

Halogenated aromatic hydrocarbons (HAHs), a class that includes brominated phenols, can exert their effects through various mechanisms. Some HAHs are known to interact with the aryl hydrocarbon receptor (AhR), leading to changes in gene expression. nih.gov However, it is also recognized that some responses to these compounds may not be mediated by the classical AhR pathway, suggesting the involvement of other cell membrane or cytosolic receptors and signaling cascades. nih.gov

Further research is needed to fully elucidate the specific cellular pathways affected by this compound and its close analogs. This includes investigating both AhR-dependent and -independent pathways to build a comprehensive picture of their cellular and molecular toxicology. nih.gov

Exploration of Synergistic Effects with Other Research Compounds

The potential for synergistic interactions, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a growing area of interest in pharmacology and toxicology. While specific studies on the synergistic effects of this compound are not widely reported in the reviewed literature, the concept is highly relevant to the study of brominated phenols.

The functionalization of natural phenols through chemical modification is a strategy to enhance their inherent bioactivity. nih.gov This suggests that combining brominated phenols with other bioactive molecules could lead to synergistic outcomes. For example, the co-administration of a brominated phenol with another antimicrobial agent could potentially result in enhanced efficacy against resistant pathogens.

Future research should explore the potential for synergistic interactions between this compound and other compounds, such as antibiotics, antifungal agents, or other natural products. Such studies could reveal novel combination therapies or provide insights into the complex interactions of environmental contaminants.

Applications of 2,6 Dibromo 4 Hydroxymethyl Phenol in Advanced Materials and Chemical Synthesis

Utilization as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of bromine atoms ortho to the phenolic hydroxyl group, combined with the reactive hydroxymethyl group at the para position, makes 2,6-Dibromo-4-(hydroxymethyl)phenol a valuable scaffold in organic synthesis. The bromine atoms can be replaced or used to direct further reactions, while the hydroxyl and hydroxymethyl groups offer sites for etherification, esterification, or oxidation, allowing for the construction of more complex molecular architectures.

Brominated phenolic compounds are established precursors in the synthesis of pharmaceutically active molecules. While specific examples detailing the direct use of this compound as a starting material for a commercial drug are not prevalent in widely available literature, its structural motifs are found in various therapeutic agents. Its utility is supported by its inclusion in catalogs for the life science industry, which provides solutions for research, biotechnology, and pharmaceutical drug therapy development. sigmaaldrich.com

The synthesis of complex drugs often relies on building blocks that allow for precise chemical modifications. For instance, the synthesis of Fesoterodine, a muscarinic receptor antagonist, involves intermediates derived from brominated phenyl compounds. google.com This highlights the strategic importance of the bromo-phenyl core in building complex molecular frameworks for medicinal chemistry. Similarly, related phenolic structures, such as 2,6-di-tert-butyl-4-[5-(3-pyridyl)-4-oxapentyl]phenol, have been developed as antiatherosclerotic compounds, demonstrating the value of functionalized phenols in drug discovery. rsc.org The reactivity of this compound makes it a strong candidate for the development of novel pharmaceutical intermediates.

In the field of agrochemicals, halogenated aromatic compounds play a crucial role in the development of new pesticides and fungicides. The 2,6-dibromo substitution pattern is a key feature in certain bioactive molecules. A notable example is the fungicide Thifluzamide, which is used to treat diseases in rice. google.com The key intermediate for the synthesis of Thifluzamide is 2,6-dibromo-4-trifluoromethoxyaniline. google.com This aniline (B41778) derivative shares the core 2,6-dibromo substitution pattern with this compound, illustrating the value of this specific halogen arrangement in creating effective agrochemical agents. The presence of the reactive hydroxymethyl group on the phenol (B47542) variant offers an additional handle for synthesizing new derivatives for agrochemical research.

Role in Polymer Science and Materials Chemistry

The dual functionality of this compound, possessing both a phenolic hydroxyl and a primary alcohol (hydroxymethyl) group, makes it a highly suitable candidate for applications in polymer science. Furthermore, the high bromine content by mass contributes to properties such as flame retardancy.

Cross-linking agents are essential for creating thermosetting polymers, which form rigid, three-dimensional networks upon curing, leading to materials with high thermal and chemical stability. The two hydroxyl groups of this compound can participate in condensation reactions with other monomers, such as formaldehyde (B43269) or epoxides, to form a densely cross-linked matrix. This reactivity is analogous to the synthesis of 4-bromo-2,6-bis(hydroxymethyl)phenol, which is prepared from 4-bromophenol (B116583) and formaldehyde, the classic components for producing phenolic resin precursors. researchgate.net The bifunctional nature of this compound allows it to act as a bridge between polymer chains, enhancing the mechanical strength and thermal resistance of the final material.

This compound can serve as a monomer for the synthesis of various functional polymers and resins. Its structure is particularly suited for creating phenolic resins and poly(phenylene oxide)s. The reaction of the phenolic hydroxyl group, often after conversion to a phenoxide, can lead to the formation of polymer chains. The bromine atoms incorporated into the polymer backbone are known to impart significant flame-retardant properties, a critical feature for materials used in electronics, construction, and transportation. The hydroxymethyl group can be used for post-polymerization modification, allowing for the tuning of the polymer's properties, such as solubility or adhesion.

Table 1: Research Findings on Related Polymer Precursors

| Compound | Polymer Application | Key Feature |

|---|---|---|

| 4-Bromo-2,6-bis(hydroxymethyl)phenol | Precursor for phenolic resins | Synthesized from phenol and formaldehyde, classic resin components. researchgate.net |

Integration into Supramolecular Systems and Self-Assembled Structures

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and aromatic stacking. Phenols are fundamental building blocks in this field, famously used to construct macrocycles like calixarenes and resorcinarenes.

The structure of this compound is well-suited for designing and synthesizing components of supramolecular assemblies. The phenolic hydroxyl and hydroxymethyl groups are excellent hydrogen bond donors and acceptors, enabling the formation of predictable, ordered networks in the solid state. Crystal structure analysis of the related compound 4-bromo-2,6-bis(hydroxymethyl)phenol confirms its ability to form ordered crystalline lattices through such interactions. researchgate.net Furthermore, brominated aromatic rings are known to participate in halogen bonding, another important non-covalent interaction for directing self-assembly. Research on brominated bipyridines has highlighted their desirability as building blocks for macromolecular and supramolecular applications, underscoring the utility of the bromo-aromatic motif in this advanced area of chemistry. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 2316-62-3 | C₇H₆Br₂O₂ |

| Fesoterodine | 286930-03-8 | C₂₆H₃₇NO₃ |

| Thifluzamide | 130000-40-7 | C₁₃H₆Br₂F₆N₂O₂S |

| 2,6-dibromo-4-trifluoromethoxyaniline | 88349-97-9 | C₇H₄Br₂F₃NO |

| 4-Bromo-2,6-bis(hydroxymethyl)phenol | 52662-65-4 | C₈H₉BrO₃ |

| 2,4(or 2,6)-Dibromo-phenol homopolymer | 69882-11-7 | (C₆H₄Br₂O)x |

| 6,6'-Dibromo-4,4'-di(hexoxymethyl)-2,2'-bipyridine | 887968-07-2 | C₂₄H₃₂Br₂N₂O₂ |

Potential in Optoelectronic and Sensing Materials Research

While direct and extensive research on the application of this compound in optoelectronic and sensing materials is limited, the inherent chemical properties of this compound and the broader class of brominated phenols suggest potential avenues for exploration in these advanced fields. The presence of bromine atoms, a phenolic hydroxyl group, and a hydroxymethyl group on the aromatic ring provides a unique combination of features that could be exploited for the development of novel functional materials.

The investigation into the potential of this compound for optoelectronic applications can be inferred from studies on similar brominated phenolic compounds. For instance, bromophenol blue, a related molecule, has been investigated for its nonlinear optical properties and potential use in optical limiting applications. acs.orgresearchgate.net Materials with nonlinear optical properties are crucial for the development of devices that can modulate light, which is fundamental in optical computing and telecommunications. researchgate.net The electronic structure of this compound, influenced by the electron-withdrawing bromine atoms and electron-donating hydroxyl and hydroxymethyl groups, could potentially be tailored through chemical modification to enhance such nonlinear optical responses.

In the realm of chemical sensing, phenolic compounds are a well-established class of molecules for the detection of various analytes. mdpi.com The reactivity of the phenolic hydroxyl group and the potential for the hydroxymethyl group to participate in hydrogen bonding or further chemical functionalization make this compound a candidate for the development of new sensory materials. For example, sensors based on graphene and conducting polymers have been developed for the detection of hazardous phenolic compounds. mdpi.com The specific substitution pattern of this compound could lead to selective interactions with target analytes.

Furthermore, the synthesis of derivatives of this compound could unlock a wider range of applications. By modifying the hydroxymethyl or phenolic hydroxyl groups, it is possible to create new molecules with tailored electronic and photophysical properties. For example, the synthesis of methylated and acetylated derivatives of natural bromophenols has been shown to influence their biological activities, and similar strategies could be employed to tune their material properties. nih.gov The creation of polymers or coordination complexes incorporating the this compound moiety could lead to materials with interesting photoluminescent or electrochemical characteristics suitable for optoelectronic devices or as active components in chemical sensors.

While the current body of literature does not provide specific data on the performance of this compound in optoelectronic or sensing devices, the foundational knowledge of the properties of brominated phenols suggests that this compound represents an intriguing, yet underexplored, building block for materials science. Future research could focus on the synthesis of novel derivatives and the characterization of their optical and electronic properties to fully assess their potential in these high-technology applications.

Interactive Data Table: Properties of Bromophenol Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Findings/Applications | Reference |

| This compound | C₇H₆Br₂O₂ | 281.93 | Basic chemical properties available. Potential for derivatization. | sigmaaldrich.comaobchem.com |

| Bromophenol Blue | C₁₉H₁₀Br₄O₅S | 669.96 | Investigated for nonlinear optical properties and optical limiting. Used as a pH indicator. | acs.orgresearchgate.net |

| 2,4,6-Tribromophenol | C₆H₃Br₃O | 330.80 | Subject of toxicity and environmental studies. | europa.eu |

| Methylated/Acetylated Bromophenol Derivatives | Varied | Varied | Synthesis and evaluation of biological activities (antioxidant, anticancer). | nih.gov |

Environmental and Sustainable Chemistry Considerations in the Research of 2,6 Dibromo 4 Hydroxymethyl Phenol

Development of Eco-Friendly Synthetic Routes

Traditional methods for the synthesis of brominated phenols often involve the use of hazardous reagents and produce significant waste, leading to environmental concerns. In response, the principles of green chemistry are being applied to develop more sustainable synthetic routes for compounds like 2,6-dibromo-4-(hydroxymethyl)phenol. These approaches focus on minimizing waste, using less toxic substances, and improving energy efficiency.

One promising green approach involves the ipso-hydroxylation of boronic acids. A highly efficient and mild protocol has been developed for the synthesis of substituted phenols using aqueous hydrogen peroxide as the oxidant in ethanol (B145695). This method is scalable and can be performed at room temperature with a reaction time as short as one minute. Furthermore, this process can be combined in a one-pot sequence with bromination to generate a variety of brominated phenols, suggesting a potential eco-friendly route to this compound. rsc.org

Another sustainable strategy is the use of enzymatic catalysts. Bromoperoxidases, found in marine algae, can catalyze the selective bromination of phenols in the presence of bromide ions and hydrogen peroxide under mild conditions. researchgate.netmdpi.com This enzymatic approach offers high regioselectivity, often favoring para-bromination, and avoids the harsh conditions and toxic byproducts associated with traditional chemical bromination. researchgate.net While direct synthesis of this compound using this method has not been explicitly detailed in available research, the principles of enzymatic catalysis on phenolic substrates provide a strong foundation for future development.

A patent for the synthesis of the related compound, 2,6-dibromo-4-cyanophenol, describes a green chemistry process that utilizes persulfate and a solvent mixture of 50% methanol-water or 50% ethanol-water under heating or illumination. This method is highlighted as being safe, high-yield, and environmentally friendly, suggesting that similar persulfate-mediated reactions could be adapted for the synthesis of this compound. google.com

The table below summarizes key aspects of potential eco-friendly synthetic routes.

| Synthetic Approach | Key Features | Potential Advantages |

| ipso-Hydroxylation of Boronic Acids | Use of H₂O₂ as oxidant, ethanol as solvent, room temperature. rsc.org | Rapid reaction, high yields, avoids toxic reagents. rsc.org |

| Enzymatic Bromination | Utilizes bromoperoxidases from marine algae. researchgate.netmdpi.com | High selectivity, mild reaction conditions. researchgate.net |

| Persulfate-Mediated Synthesis | Employs persulfate in aqueous-organic solvent mixtures. google.com | Safe, high-yield, environmentally friendly process. google.com |

Research into Degradation Pathways and Environmental Fate for Remediation Strategies

Understanding the environmental fate and degradation of this compound is essential for assessing its environmental impact and developing effective remediation strategies. Brominated phenols, as a class of compounds, are known for their persistence and potential toxicity. nih.govnih.gov

Microbial Degradation:

Biodegradation is a promising and environmentally friendly method for the removal of phenolic pollutants. nih.govirma-international.org Research on the biodegradation of structurally similar compounds provides valuable insights into the potential pathways for this compound. For instance, the bacterium Cupriavidus sp. strain CNP-8 has been shown to utilize 2,6-dibromo-4-nitrophenol (B181593) as a sole source of carbon, nitrogen, and energy. nih.govresearchgate.net The degradation process involves a sequential denitration and debromination catalyzed by a FADH₂-dependent monooxygenase. nih.gov This initial step leads to the formation of 6-bromohydroxyquinol, which is then further metabolized through ring cleavage. nih.gov

The table below outlines the key enzymes and intermediates in the degradation of the related compound, 2,6-dibromo-4-nitrophenol, by Cupriavidus sp. strain CNP-8.

| Enzyme | Function | Intermediate Formed |

| FADH₂-dependent monooxygenase (HnpA) | Sequential denitration and debromination of 2,6-dibromo-4-nitrophenol. nih.gov | 6-bromohydroxyquinol (6-BHQ). nih.gov |

| 6-BHQ 1,2-dioxygenase (HnpC) | Ring-cleavage of 6-BHQ. nih.gov | Further metabolic products. |

While the specific enzymes for the degradation of this compound have not been identified, it is plausible that similar enzymatic machinery involving monooxygenases and dioxygenases could initiate its breakdown in a variety of microorganisms. frontiersin.orgresearchgate.net

Photodegradation:

Photodegradation is another important process that can contribute to the transformation of brominated flame retardants in the environment. nih.gov UV irradiation can induce the decomposition of halogenated phenols. nih.gov This process can lead to the formation of less brominated and potentially less toxic byproducts. For example, the photocatalytic degradation of pentabromophenol (B1679275) has been shown to result in the removal of bromine atoms. nih.gov It is conceivable that this compound could undergo similar photodegradation processes in aquatic environments exposed to sunlight.

Environmental Fate Considerations:

Like many brominated organic compounds, this compound is expected to exhibit some degree of persistence and a tendency to accumulate in the environment. nih.gov Its presence in various environmental compartments, such as water and soil, could be influenced by factors like its water solubility and potential for adsorption to organic matter. researchgate.net The potential for bioaccumulation in organisms is also a concern for brominated compounds. researchgate.netresearchgate.net

Further research is necessary to fully elucidate the specific degradation pathways and environmental fate of this compound. This knowledge will be critical for developing targeted and effective bioremediation and phytoremediation strategies to mitigate any potential environmental contamination. nih.gov

Conclusion and Future Research Directions

Synthesis of Novel Derivatives and Analogs with Tailored Properties

The functional groups of 2,6-dibromo-4-(hydroxymethyl)phenol offer fertile ground for the synthesis of a diverse array of derivatives with fine-tuned properties. The phenolic hydroxyl group can be readily converted into ethers, esters, and other functional moieties, while the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a benzylic halide for subsequent nucleophilic substitution. These transformations allow for the systematic modification of the molecule's steric and electronic properties, which in turn can be used to tailor its biological activity or material characteristics.

For instance, the synthesis of stilbene (B7821643) derivatives from this compound represents a promising avenue of research. Stilbenes are a class of compounds known for their wide range of biological activities, including anticancer and antioxidant properties. nih.gov By reacting the aldehyde form of the title compound with appropriate phosphonium (B103445) ylides (Wittig reaction) or by employing palladium-catalyzed cross-coupling reactions such as the Heck or Suzuki reaction, novel brominated stilbenes can be accessed. nih.gov The bromine atoms are expected to enhance the lipophilicity and potentially the biological activity of these stilbene analogs.

Furthermore, the creation of diaryl methane (B114726) derivatives through the reaction of this compound with various aromatic compounds can lead to new molecules with potential applications in medicinal chemistry. The synthesis of such compounds can be achieved through Friedel-Crafts type reactions, providing a modular approach to a library of new chemical entities.

Application in Emerging Research Fields and Interdisciplinary Collaborations

The unique chemical structure of this compound and its derivatives makes them attractive candidates for a variety of applications, fostering interdisciplinary research.

In the realm of materials science , brominated compounds are well-known for their flame-retardant properties. researchgate.netresearchgate.netnih.govnih.gov The title compound could serve as a reactive flame retardant, being incorporated into polymer backbones through its hydroxyl or hydroxymethyl functionalities. This covalent bonding would prevent leaching, a common issue with additive flame retardants, leading to more environmentally benign materials. researchgate.net Its di-bromo substitution pattern can be a key feature in designing effective flame retardants. nih.gov

In medicinal chemistry and chemical biology , the brominated phenol (B47542) scaffold is of significant interest. Halogenation is a known strategy to enhance the biological activity of phenolic compounds. nih.gov Derivatives of this compound could be screened for a range of bioactivities, including as enzyme inhibitors, anticancer agents, or antioxidants. nih.govnih.gov The development of such compounds would necessitate collaboration between synthetic chemists, biochemists, and pharmacologists.

From an environmental science perspective, the study of halogenated phenols is crucial for understanding their fate and impact as potential pollutants or disinfection byproducts. dtu.dk Research into the biodegradation pathways of this compound and its derivatives would provide valuable data for environmental risk assessment and could lead to the development of bioremediation strategies.

Addressing Challenges and Opportunities for Next-Generation Chemical Research

While the potential of this compound is significant, there are challenges to be addressed. A key challenge in the synthesis of its derivatives is achieving regioselectivity, particularly when modifying the aromatic ring. Developing novel catalytic methods that allow for precise functionalization at specific positions is a critical area for future research.

Furthermore, there is a growing demand for "green" and sustainable chemical processes. The development of environmentally friendly synthetic routes to this compound and its derivatives, minimizing the use of hazardous reagents and solvents, presents a significant opportunity. This could involve the use of biocatalysis or other modern synthetic techniques.

The exploration of the catalytic conversion of this compound into other value-added chemicals is another promising research direction. mdpi.com This could involve, for example, dehalogenation reactions to produce non-halogenated fine chemicals, or cross-coupling reactions to build more complex molecular architectures.

Bridging Theoretical Predictions with Experimental Verification

The synergy between computational chemistry and experimental work is poised to accelerate research on this compound. Density Functional Theory (DFT) calculations can be employed to predict the molecular structures, electronic properties, and reactivity of the parent molecule and its derivatives. nih.govresearchgate.net Such theoretical studies can provide valuable insights into reaction mechanisms and guide the design of new synthetic targets with desired properties. nih.govresearchgate.netmdpi.com

For instance, DFT calculations can be used to predict the antioxidant potential of novel derivatives by calculating bond dissociation energies and ionization potentials. nih.gov These theoretical predictions can then be validated through experimental assays. Similarly, molecular docking studies can be used to predict the binding affinity of derivatives to specific biological targets, such as enzymes or receptors, thereby prioritizing compounds for synthesis and biological testing.

Advanced spectroscopic techniques, such as ultrafast laser spectroscopy, combined with quantum dynamical simulations, can provide a deep understanding of the photophysical and photochemical properties of these molecules. This knowledge is crucial for applications in areas such as photodynamic therapy or the development of photoresponsive materials.

Q & A

Q. How is 2,6-Dibromo-4-(hydroxymethyl)phenol synthesized, and what characterization methods are recommended?

Methodological Answer: The synthesis typically involves O-alkylation or bromination steps. For example, a derivative of this compound was synthesized via O-alkylation of a phenolic precursor using dibromoalkanes in the presence of K₂CO₃ in DMF, followed by reflux with alkyl N,N-dimethylglycinates in acetonitrile for 2–7 days . Post-synthesis, characterization should include:

- X-ray crystallography to confirm molecular packing and hydrogen-bonding interactions (e.g., O–H···O and O–H···Br bonds observed in triclinic crystal systems with space group P1) .

- Spectroscopic techniques (e.g., NMR, IR) to verify functional groups, though specific data are not provided in the evidence.

Q. What spectroscopic and crystallographic techniques are used to determine the structure of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction is critical. Parameters include triclinic symmetry (P1 space group) with unit cell dimensions a = 8.5740 Å, b = 9.845 Å, c = 11.392 Å, and hydrogen-bonding motifs (e.g., O–H···O and O–H···Br interactions) .

- Mercury software (Cambridge Crystallographic Data Centre) can visualize crystal packing and intermolecular interactions, aiding in structural validation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the inhibitory activity of this compound against microbial targets like M. tuberculosis LeuRS?

Methodological Answer:

- Enzyme inhibition assays : Measure IC₅₀ values using recombinant LeuRS. For example, a derivative of this compound exhibited IC₅₀ = 2.27 µM against M. tuberculosis LeuRS in vitro, determined via competitive binding assays .

- Computational docking : Analyze binding modes using software like AutoDock or Schrödinger. Hydrogen bonds with active-site residues (e.g., Asn462, Thr465) can be modeled to predict interaction mechanisms .

- Validation : Cross-validate results with mutagenesis studies to confirm critical binding residues.

Q. How does the hydroxymethyl group in this compound influence its chemical reactivity and stability under experimental conditions?

Methodological Answer:

- Reactivity : The hydroxymethyl group can participate in further reactions, such as crosslinking (observed in phenol-formaldehyde resins), where it reacts with free ortho/para sites or other hydroxymethyl groups . This necessitates careful control of pH and temperature during synthesis to prevent polymerization.

- Stability monitoring : Use HPLC or TLC to detect degradation or side products. For example, storage in anhydrous conditions at low temperatures (e.g., -20°C) is recommended to minimize reactivity .

- Analytical methods : Monitor gas evolution (e.g., CO₂) during reactions, as seen in similar hydroxymethylphenol derivatives .

Q. How can researchers address discrepancies in reported crystallographic data for this compound?

Methodological Answer:

- Data validation : Compare unit cell parameters (e.g., α = 86.08°, β = 75.79°, γ = 87.39°) and hydrogen-bonding distances with published datasets .

- Packing similarity analysis : Use Mercury’s Materials Module to calculate similarity indices between structures, identifying variations in molecular packing .

- Reproducibility : Replicate synthesis and crystallization under controlled conditions (e.g., solvent polarity, cooling rates) to isolate polymorphic forms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.